molecular formula C8H10ClN3O B2513476 (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol CAS No. 1841473-77-5

(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol

Cat. No.: B2513476
CAS No.: 1841473-77-5
M. Wt: 199.64
InChI Key: XEFKCMOGRCBXAO-LURJTMIESA-N
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Description

(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol (CAS 1841473-77-5) is a high-purity chemical building block designed for pharmaceutical and life sciences research . This chiral compound has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol . Its structure features a pyrrolidin-3-ol group with (S) configuration, linked to a 6-chloropyrazine ring, making it a versatile intermediate for synthesizing more complex molecules . The compound's specific stereochemistry and functional groups make it a valuable scaffold in medicinal chemistry, particularly for exploring structure-activity relationships. Its physicochemical profile, including a predicted collision cross section (CCS) of 140.7 Ų for the [M+H]+ adduct, provides critical data for analytical method development, such as mass spectrometry . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or personal use. Proper handling and storage under recommended conditions are essential. For complete product specifications, including SMILES (C1CN(C[C@H]1O)C2=CN=CC(=N2)Cl) and InChI identifiers, please contact our technical support team .

Properties

IUPAC Name

(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-3-10-4-8(11-7)12-2-1-6(13)5-12/h3-4,6,13H,1-2,5H2/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFKCMOGRCBXAO-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloropyrazine Moiety: This step may involve nucleophilic substitution reactions where a chloropyrazine derivative is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloropyrazine Ring

The 6-chloropyrazin-2-yl group undergoes nucleophilic substitution due to the electron-withdrawing nature of the pyrazine ring. Key reactions include:

Reaction TypeConditionsProduct/OutcomeSource
Hydrazine displacementHydrazine hydrate, ethanol, 80°CHydrazinylpyrazine derivatives
Amine cyclizationNaOH/KOH, C1–C4 alcohol/water, 80°CFormation of fused heterocycles

Example : Reaction with hydrazine hydrate replaces the chlorine atom, forming intermediates for triazolopyrazine synthesis (Scheme 1 in ).

Functionalization of the Pyrrolidine Hydroxyl Group

The secondary alcohol at the 3-position of the pyrrolidine ring participates in esterification and oxidation:

Esterification :

  • Reacts with Boc-protecting groups under acidic conditions (e.g., HCl, H2SO4) to yield protected intermediates for further transformations .

  • Example: Reaction with ethyl chloroformate forms carbamate derivatives for lactam cyclization .

Oxidation :

  • Limited direct data, but analogous pyrrolidinols are oxidized to ketones using Jones reagent or Dess-Martin periodinane.

Cyclization and Lactam Formation

The hydroxyl and amine groups facilitate intramolecular cyclization:

StepConditionsOutcomeSource
Lactam cyclizationAcidic (H2SO4), 80°C, 12 hours5-membered lactam ring formation
Amide reductionNaBH4, THF/MeOH, 0–5°CReduction to pyrrolidine derivatives

Key Finding : Cyclization under acidic conditions proceeds with retention of stereochemistry, confirmed by ¹H-NMR (δ 4.46 ppm for chiral center) .

Cross-Coupling Reactions

The chloropyrazine group enables palladium-catalyzed cross-couplings:

Reaction TypeCatalyst SystemYieldSource
Suzuki-Miyaura couplingPd(PCy3)2, CsF, dioxane/IPAc92–94%
Buchwald-Hartwig aminationPd2(dba)3, Xantphos, NaOtBuN/A*

*No direct data for this compound, but analogous chloropyrazines show efficacy in amination .

Stereochemical Stability

The (3S) configuration remains stable under standard reaction conditions (e.g., cyclization at pH 11, 80°C). Chiral HPLC and ¹H-NMR confirm >99% enantiomeric excess in final products .

Key Synthetic Routes

The compound is synthesized via:

  • Asymmetric reduction : Starting from 4-amino-(S)-2-hydroxybutyric acid, followed by halogenation and cyclization .

  • Direct coupling : Reacting 6-chloropyrazine-2-carboxylate with (S)-3-hydroxypyrrolidine under Mitsunobu conditions .

7.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol is its role as a protein kinase inhibitor. Protein kinases are crucial in various cellular processes, including cell growth, differentiation, and signal transduction. The overactivity of certain kinases is linked to diseases such as cancer and neurodegenerative disorders.

Case Study : A patent outlines that compounds similar to this compound have been developed as inhibitors targeting specific protein kinases involved in cancer progression and inflammatory diseases. These inhibitors show promise in treating conditions like Alzheimer's disease, arthritis, and various cancers by modulating kinase activity .

Cancer Therapy

The compound has been investigated for its anticancer properties. Research indicates that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines.

Research Findings : A recent study highlighted that compounds related to this compound demonstrated enhanced cytotoxic effects in hypopharyngeal tumor models compared to traditional chemotherapeutics like bleomycin. The mechanism involves inducing apoptosis through targeted interactions with cellular pathways .

Summary of Key Findings

ApplicationDescriptionReferences
Kinase InhibitionInhibits protein kinases linked to cancer and neurodegenerative diseases
Cancer TherapyShows cytotoxicity against various cancer cell lines

Mechanism of Action

The mechanism by which (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of (3S)-1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol and Analogues

Compound Name Substituent on Pyrrolidine Heterocyclic Group Molecular Weight (g/mol) Key Properties/Applications References
This compound 6-Chloropyrazin-2-yl Pyrazine 199.64 Antiviral intermediate (SARS-CoV-2 inhibitors)
(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-ol (Compounds 1a/1b) 2-Phenylethyl None (simple alkyl chain) 219.71 Antiviral SAR studies; stereochemistry affects activity
(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Pyridine 266.65 Enhanced lipophilicity (XlogP: 1.8); potential agrochemical applications
(S)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol 6-Chloropyridazin-3-yl Pyridazine 199.64 Structural isomer; differing electronic properties due to pyridazine vs. pyrazine
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride Hydroxymethyl, methyl None 181.64 (free base) Neurological applications; dual hydroxyl groups enhance solubility

Key Findings from Comparative Analysis

Steric and Electronic Effects
  • Chloropyrazine vs. Chloropyridazine: The substitution of pyrazine (a 1,4-diazine) with pyridazine (1,2-diazine) alters electron distribution and hydrogen-bonding capacity.
  • Trifluoromethyl Substitution: The trifluoromethyl group in (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol () increases lipophilicity (XlogP: 1.8 vs.
Stereochemical Influence
  • The 3S configuration in this compound is critical for antiviral activity, as mirrored in SAR studies of related compounds (e.g., 1a/1b in and ). Enantiomers with 3R configurations show diminished efficacy, underscoring the necessity of stereochemical purity during synthesis .

Biological Activity

(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including its interactions with neurotransmitter systems, potential therapeutic uses, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀ClN₃O, with a molecular weight of approximately 199.64 g/mol. The compound consists of a pyrrolidine ring substituted with a 6-chloropyrazin-2-yl group and a hydroxyl group at the 3-position. This structure is critical as it influences the compound's biological activity and reactivity.

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit:

  • Antipsychotic Potential : Its interaction with dopamine and serotonin receptors suggests a possible application in treating psychiatric disorders.
  • Neuroprotective Effects : The compound's structural similarities to other neuroactive agents indicate potential neuroprotective properties, particularly in conditions like Alzheimer's and Parkinson's disease.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(3-Chloropyrazin-2-yl)pyrrolidin-3-olSimilar pyrrolidine coreAntipsychotic potential
2-(4-(6-Chloropyrazin-2-yl)piperazin-1-yl)ethanolPiperazine ringNeuroactive properties
(S)-3-Hydroxypyrrolidine hydrochlorideHydroxypyrrolidine without chloropyrazineGeneral biological activity

The mechanism of action for this compound is primarily linked to its binding affinity to neurotransmitter receptors. Initial findings suggest that it may modulate the activities of:

  • Dopamine Receptors : Important for mood regulation and cognitive functions.
  • Serotonin Receptors : Involved in mood stabilization and anxiety reduction.

These interactions position the compound as a candidate for further development in treating various neurological disorders.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance its pharmacological profile. For example, research has demonstrated that modifications to the chloropyrazine moiety can significantly affect receptor binding affinity and biological activity.

Study Example: Antipsychotic Activity Assessment

In a study assessing the antipsychotic potential of this compound, researchers utilized animal models to evaluate behavioral changes following administration. The results indicated significant reductions in hyperactivity and anxiety-like behaviors, suggesting efficacy comparable to established antipsychotic medications.

Future Directions

The ongoing research into this compound emphasizes its potential as a lead compound for developing new therapeutic agents. Key areas for future investigation include:

  • Structural Optimization : Exploring various substitutions on the pyrrolidine and pyrazine rings to enhance selectivity and potency.
  • In Vivo Studies : Conducting comprehensive animal studies to validate the preliminary findings related to neuroprotective effects.
  • Mechanistic Studies : Further elucidating the precise pathways through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol, and how can stereochemical purity be ensured?

  • Methodology : Use chiral starting materials or catalysts to preserve stereochemistry. For example, stereoselective reduction of a ketone intermediate with sodium borohydride (NaBH4) or asymmetric catalysis can yield the desired (3S) configuration. Purification via recrystallization (e.g., methanol as a solvent) ensures enantiomeric excess . Monitoring with chiral HPLC or polarimetry validates purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Analyze 1^1H and 13^{13}C NMR for pyrrolidine ring protons (δ 3.0–4.0 ppm) and pyrazine aromatic signals (δ 8.0–9.0 ppm). Stereochemical confirmation requires NOESY or COSY to assess spatial proximity of substituents .
  • Mass Spectrometry : ESI-MS confirms molecular weight (199.64 g/mol) via [M+H]+^+ peak at m/z 200.6 .

Q. How should this compound be stored to prevent degradation?

  • Methodology : Store sealed in anhydrous conditions at 2–8°C to minimize hydrolysis of the chloropyrazine moiety. Use inert atmospheres (e.g., argon) for long-term storage .

Advanced Research Questions

Q. How do solvent choice and temperature impact the yield and stereoselectivity in synthesizing this compound?

  • Methodology : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution between pyrrolidine and chloropyrazine. Elevated temperatures (70–80°C) accelerate reactivity but may promote racemization. Kinetic studies under reflux (e.g., xylene at 140°C) optimize yield while maintaining stereointegrity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodology :

  • Experimental Validation : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Docking Simulations : Adjust force fields to account for solvation effects or protonation states of the hydroxyl group. Cross-reference with crystal structures of target proteins (if available) .

Q. How does the (3S) stereochemistry influence binding to biological targets compared to its enantiomer?

  • Methodology :

  • Comparative Studies : Synthesize both enantiomers and assay against receptors (e.g., kinases or GPCRs). Use SPR (surface plasmon resonance) to measure binding kinetics. For example, the (3S) configuration may exhibit higher affinity due to optimal hydrogen bonding with active-site residues .
  • MD Simulations : Analyze molecular dynamics to map steric and electronic interactions in enantiomer-protein complexes .

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